2-クロロ-6-フェニルピリジン

概要

説明

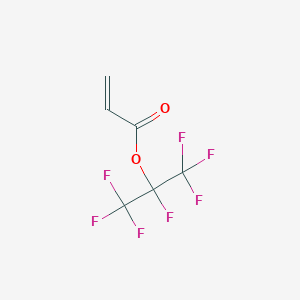

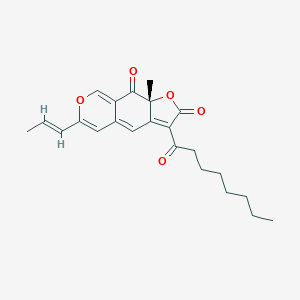

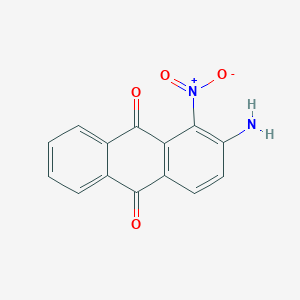

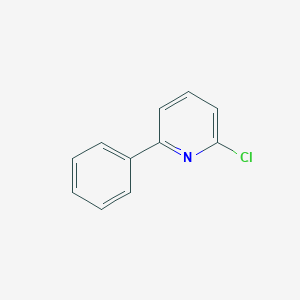

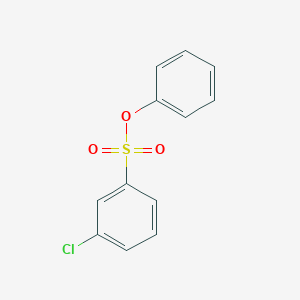

2-Chloro-6-phenylpyridine (2-Cl-6-PhP) is a heterocyclic aromatic compound with a nitrogen atom in the ring. It is a colorless, crystalline solid with a melting point of 105 °C. 2-Cl-6-PhP is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, pigments, and other organic compounds.

科学的研究の応用

除草活性

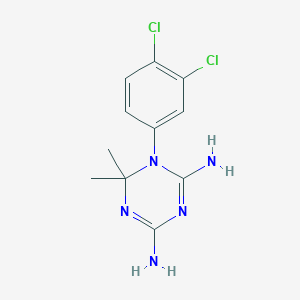

フェニルピリジン部分を含むピラゾール誘導体は、いくつかの雑草種に対して除草活性を示すことが判明している . 例えば、化合物 6a と 6c は、セタリア・ビリディスに対して 50% の阻害活性を示し、これはピロキサスルホンよりもわずかに優れていた . したがって、2-クロロ-6-フェニルピリジンは、これらの誘導体の合成に使用され、新しい除草剤の開発に貢献する可能性がある。

殺虫活性

2-フェニルピリジン誘導体は、マイティムナ・セパラータ、アフィス・クラシボラ・コック、テトラニクス・シンナバリヌスなどの害虫に対して顕著な殺虫活性を示している . 化合物 5a、5d、5g、5h、および 5k は、500 mg/L でマイティムナ・セパラータに対して 100% の阻害を示した . したがって、2-クロロ-6-フェニルピリジンは、これらの効果的な殺虫剤の合成における重要な成分となる可能性がある。

新規化合物の合成

2-クロロ-6-フェニルピリジンは、新規化合物の合成に使用できる。 例えば、N-フェニルベンズアミド部分を有する一連の新規な 2-フェニルピリジン誘導体が、鈴木・宮浦クロスカップリング、求核置換、およびアミド化反応によって設計および合成された . 各ステップの反応条件は穏やかで、生成物は簡単に分離できる(収率は約 85%) .

環面性の研究

2-クロロ-6-フェニルピリジンは、ピリジンベースの o-カルボラニル化合物における環面性の研究に使用できる . これは、これらの化合物の構造的特性の理解に貢献し、化学のさまざまな分野に影響を与える可能性がある。

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-Chloro-6-phenylpyridine is involved in the process of ortho arylation . This compound, under the influence of a palladium (II) catalyst, undergoes a regioselective ortho arylation . The role of this process is to facilitate the formation of new carbon-carbon (C-C) bonds , which is a crucial step in the synthesis of complex targets .

Mode of Action

The interaction of 2-Chloro-6-phenylpyridine with its target involves the activation of the ortho C-H bond of the aryl group to form a pyridine palladacycle . This process is catalyzed by palladium (II) acetate . The reaction of 2-phenylpyridine with diphenyliodonium chloride in the presence of Pd (OAc) 2 -K 2 CO 3 combination results in the desired product .

Biochemical Pathways

It’s known that the compound plays a role in the formation of new c-c bonds , which is a fundamental process in various biochemical pathways.

Result of Action

The primary result of the action of 2-Chloro-6-phenylpyridine is the formation of new C-C bonds . This is a crucial step in the synthesis of complex targets, particularly in the late-stage synthesis of drugs and pharmaceuticals .

Action Environment

The action of 2-Chloro-6-phenylpyridine can be influenced by various environmental factors. For instance, the presence of a palladium (II) catalyst is necessary for the compound to undergo ortho arylation . Additionally, the reaction is carried out in a specific medium (water and CH3CN) at a certain temperature (80 °C) . .

特性

IUPAC Name |

2-chloro-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAGJMFBUAHVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376537 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13382-54-2 | |

| Record name | 2-chloro-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structure of 2-chloro-6-phenylpyridine?

A1: 2-Chloro-6-phenylpyridine (C12H7ClN2) is a nearly planar molecule. Despite steric interactions between the substituents, the pyridine ring maintains a high degree of aromaticity [].

Q2: Has 2-chloro-6-phenylpyridine been investigated for biological activity?

A2: Yes, 2-chloro-6-phenylpyridine has been studied for its potential use as a pesticide. Research has shown that larvae of the nematode Anguina tritici can reversibly take up this compound from an aqueous solution []. This uptake process was monitored using a novel automated technique involving spectrophotometry [].

Q3: Can 2-chloro-6-phenylpyridine be used as a starting material for the synthesis of more complex molecules?

A3: Yes, 2-chloro-6-phenylpyridine can serve as a precursor for synthesizing chiral 2,2'-bipyridine ligands. These ligands can be produced through a multi-step process starting with the biphenyl dioxygenase-catalyzed cis-dihydroxylation of 2-chloro-6-phenylpyridine to yield the corresponding enantiopure cis-dihydrodiol []. The resulting chiral 2,2'-bipyridines have shown promise as effective ligands in asymmetric allylic oxidation and cyclopropanation reactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)